An In-depth Technical Guide to 6-Bromopyrido[2,3-d]pyrimidin-2-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Bromopyrido[2,3-d]pyrimidin-2-amine: Properties, Synthesis, and Applications
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a structural bioisostere of purines, this fused ring system is adept at interacting with a multitude of biological targets, including various kinases, which are pivotal in cell signaling pathways.[1][2] Its rigid structure provides a well-defined vector for substituent placement, enabling the fine-tuning of pharmacological activity. This guide focuses on a key derivative, 6-Bromopyrido[2,3-d]pyrimidin-2-amine, a versatile building block whose bromine handle allows for extensive synthetic diversification, making it an invaluable intermediate in the development of novel therapeutic agents.[3]
Core Identifiers and Chemical Structure
6-Bromopyrido[2,3-d]pyrimidin-2-amine is a stable, solid organic compound. Its fundamental identifiers are crucial for procurement, registration, and cross-referencing in experimental studies.
Chemical Structure:
Caption: 2D structure of 6-Bromopyrido[2,3-d]pyrimidin-2-amine.
Table 1: Core Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 882670-89-5 | [4] |
| Molecular Formula | C₇H₅BrN₄ | [4] |
| Molecular Weight | 225.05 g/mol | [4] |
| MDL Number | MFCD12400822 | [4] |
| InChI Key | Not Available |
| SMILES | NC1=NC=C2C(C=C(Br)C=N2)=N1 |[4] |
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from supplier data and analysis of its structural analogues.
Table 2: Physicochemical Properties
| Property | Value / Observation | Rationale / Source |
|---|---|---|
| Physical State | Solid | Supplier Information |
| Melting Point | Not experimentally published. Expected to be >200 °C. | Similar fused heterocyclic amines often have high melting points due to crystalline packing and hydrogen bonding. |
| Boiling Point | Not applicable (decomposes) | Inferred from thermal stability of related compounds. |
| Solubility | Sparingly soluble in water. Soluble in DMSO, DMF. | The polar amine and nitrogen heterocycles suggest some polarity, but the fused aromatic system limits aqueous solubility. |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. |[4] |
Predicted Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum (predicted in DMSO-d₆) is expected to show distinct aromatic and amine signals.
-
Amine Protons (-NH₂): A broad singlet is anticipated around δ 6.5-7.5 ppm, which is exchangeable with D₂O.
-
Aromatic Protons (H5, H7): Two doublets are expected in the aromatic region (δ 8.0-9.0 ppm). The proton at the C7 position, being adjacent to the pyridine nitrogen, will likely be the most downfield signal. The proton at the C5 position will appear as a doublet coupled to the H4 proton (if present, though in this structure it is a bridgehead nitrogen). The two protons on the pyridine ring (H5 and H7) will appear as two distinct singlets or narrow doublets due to the large distance. For the related compound 2-Amino-6-bromopyridine, aromatic protons appear between δ 6.5-8.0 ppm.[5]
-
Pyrimidine Proton (H4): A singlet is expected for the proton on the pyrimidine ring, likely in the δ 8.5-9.5 ppm range.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will reflect the electron-deficient nature of the heterocyclic rings.
-
Quaternary Carbons: Carbons involved in the ring fusion and those bonded to nitrogen (C2, C4, C8a, C4a) will appear between δ 140-165 ppm.
-
Brominated Carbon (C6): The carbon attached to the bromine atom is expected to be shielded relative to other aromatic carbons, appearing around δ 110-125 ppm.
-
CH Carbons (C5, C7): These carbons will resonate in the aromatic region, typically between δ 120-145 ppm.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of 6-Bromopyrido[2,3-d]pyrimidin-2-amine is primarily derived from the reactivity of its carbon-bromine bond. This site is an excellent handle for introducing molecular diversity through modern cross-coupling reactions.
Caption: Key cross-coupling reactions at the C6-bromo position.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-withdrawing nature of the fused pyrimidine and pyridine rings activates the C6-Br bond toward oxidative addition, a critical step in palladium-catalyzed cycles.[6]
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating C-C bonds. Reacting 6-Bromopyrido[2,3-d]pyrimidin-2-amine with various aryl or heteroaryl boronic acids (or esters) under palladium catalysis (e.g., Pd(PPh₃)₄) with a suitable base (e.g., K₂CO₃, K₃PO₄) allows for the synthesis of a diverse library of 6-arylpyrido[2,3-d]pyrimidines.[6][7] This approach is fundamental in structure-activity relationship (SAR) studies for kinase inhibitors.[8]
-
Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds, replacing the bromine atom with a primary or secondary amine.[9] The choice of palladium precursor and a specialized phosphine ligand (e.g., BINAP, XPhos) is critical for achieving high yields, especially given the potential for the substrate's own amino group and ring nitrogens to coordinate with the catalyst.[10][11] This reaction is key for introducing side chains that can modulate solubility or target specific amino acid residues in a protein's binding pocket.
Proposed Synthesis Protocol
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology
This protocol is a scientifically grounded projection based on established chemical principles for analogous systems.
Step 1: Synthesis of 5-Bromo-2,3-diaminopyridine from 2,3-Diaminopyridine [14]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,3-diaminopyridine (1.0 eq.) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Bromination: Prepare a solution of bromine (1.0 eq.) in glacial acetic acid. Add this solution dropwise to the cooled pyridine solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is ~8-9.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 5-Bromo-2,3-diaminopyridine.
Step 2: Cyclization to form 6-Bromopyrido[2,3-d]pyrimidin-2-amine
-
Reaction Setup: Combine the crude 5-Bromo-2,3-diaminopyridine (1.0 eq.) with an excess of formamide (which serves as both reagent and solvent).
-
Cyclization: Heat the mixture to 180-200 °C for 4-6 hours. The formamide provides the necessary carbon atom to form the pyrimidine ring.
-
Isolation: Cool the reaction mixture to room temperature. Add water to precipitate the crude product.
-
Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery
The pyrido[2,3-d]pyrimidine scaffold is a mainstay in modern drug discovery, particularly in oncology. The 6-bromo-2-amino derivative is an ideal starting point for building libraries of potential drug candidates.
-
Kinase Inhibitors: Many marketed and investigational kinase inhibitors feature the pyrido[2,3-d]pyrimidine core. The 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 6-position, where the bromine resides, points out towards the solvent-exposed region, making it a perfect site for introducing substituents that enhance potency and selectivity.[2] Patents frequently describe the use of 6-bromo intermediates to synthesize libraries of compounds for screening against cell proliferation disorders.[1][3]
-
Anticancer Agents: By modifying the 6-position, researchers can develop compounds that target specific cancer-related pathways. For instance, Suzuki coupling can introduce aryl groups that lead to potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a fume hood.[7]
-
Fire Safety: Keep the product and empty containers away from heat and sources of ignition.[7]
-
First Aid: In case of contact, wash the affected area immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7]
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690, 3373-3382. [Link]
-
Royal Society of Chemistry. Supporting Information for a publication. [Link]
-
RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]
- Google Patents. US7456168B2 - 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones.
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Organic Syntheses. 2,3-diaminopyridine. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chandrashekarappa, S., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
- Google Patents.
- Google Patents. CN101704781A - Preparation method of amino pyridine bromide compound.
-
NIH. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]
- Google Patents. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
-
Semantic Scholar. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
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SEEDCHEM. 6-Bromopyrido[2,3-d]pyrimidin-2-amine. [Link]
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MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
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PubChem. 8-Bromopyrido[4,3-d]pyrimidin-2-amine. [Link]
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NIH. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. [Link]
-
ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
- Google Patents.
-
NIH. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
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